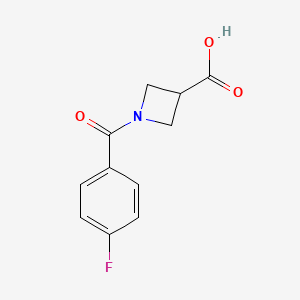

1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid

Descripción general

Descripción

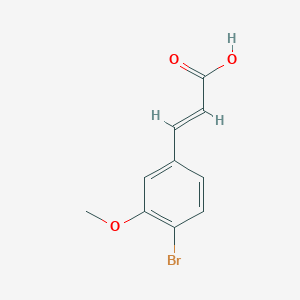

“1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H10FNO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle . Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research .

Molecular Structure Analysis

The molecular weight of “1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid” is 223.2 g/mol. The InChI code for this compound is 1S/C23H20FNO5/c1-29-19-8-4-17-11-20 (9-5-16 (17)10-19)30-14-23 (22 (27)28)12-25 (13-23)21 (26)15-2-6-18 (24)7-3-15/h2-11H,12-14H2,1H3, (H,27,28) .Physical And Chemical Properties Analysis

The physical form of “1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid” is solid . It should be stored in a sealed container in a dry room .Aplicaciones Científicas De Investigación

Synthesis and Reactivity of Azetidines

Azetidines, due to their four-membered ring structure, exhibit considerable ring strain which imparts unique reactivity patterns. This strain-driven reactivity makes azetidines valuable in organic synthesis and medicinal chemistry . “1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid” can be utilized in various synthetic pathways, leveraging its reactivity for the construction of complex molecules.

Drug Discovery and Development

The azetidine ring is a common motif in drug molecules due to its bioactive properties. The presence of the fluorobenzoyl group in “1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid” could potentially enhance the interaction with biological targets, making it a valuable scaffold in the design of new pharmaceuticals .

Polymer Synthesis

Azetidines are used in polymer synthesis, particularly in the formation of polyamines through ring-opening polymerization. These polymers have applications in antibacterial coatings, CO2 adsorption, and non-viral gene transfection . The specific compound could lead to the development of novel polymers with enhanced properties due to the fluorobenzoyl moiety.

Catalysis

Metalated azetidines, which involve the coordination of a metal to the nitrogen atom of the azetidine ring, are important in catalysis. They can facilitate various organic transformations, including C(sp3)–H functionalization, which is a valuable reaction in organic synthesis .

Chiral Templates in Asymmetric Synthesis

Azetidines can serve as chiral templates in asymmetric synthesis, providing a way to create enantiomerically pure compounds. The structural features of “1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid” could be exploited to induce chirality in synthetic pathways .

Agrochemical Research

In agrochemical research, azetidine derivatives are explored for their potential use in developing new pesticides and herbicides. The specific properties of “1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid” could be tailored to address particular agricultural challenges .

Safety and Hazards

The safety information for “1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry . Therefore, “1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid” and its derivatives could have potential applications in the development of new pharmaceuticals and agrochemicals. More research is needed to explore these possibilities.

Propiedades

IUPAC Name |

1-(4-fluorobenzoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c12-9-3-1-7(2-4-9)10(14)13-5-8(6-13)11(15)16/h1-4,8H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPXVIXIWCTKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1532695.png)

![4-Boc-4,7-diazaspiro[2.5]octane](/img/structure/B1532698.png)

![3-(Chloromethyl)-4-[(2,4-dichlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1532700.png)

![1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine](/img/structure/B1532702.png)